molecular formula C14H16N2OS B15212761 3-(Benzylsulfanyl)-6-propoxypyridazine CAS No. 5273-53-0

3-(Benzylsulfanyl)-6-propoxypyridazine

Cat. No.: B15212761
CAS No.: 5273-53-0
M. Wt: 260.36 g/mol
InChI Key: JDLJEAFUASREHK-UHFFFAOYSA-N
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Description

3-(Benzylthio)-6-propoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylthio and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-6-propoxypyridazine typically involves the reaction of 3-chloropyridazine with benzylthiol and propanol under basic conditions

  • Step 1: Nucleophilic Substitution

      Reactants: 3-chloropyridazine, benzylthiol

      Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

      Product: 3-(Benzylthio)pyridazine

  • Step 2: Alkylation

      Reactants: 3-(Benzylthio)pyridazine, propanol

      Conditions: Acidic medium (e.g., sulfuric acid), solvent (e.g., toluene), reflux

      Product: 3-(Benzylthio)-6-propoxypyridazine

Industrial Production Methods

Industrial production of 3-(Benzylthio)-6-propoxypyridazine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylthio)-6-propoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: 3-(Benzylsulfinyl)-6-propoxypyridazine, 3-(Benzylsulfonyl)-6-propoxypyridazine

    Reduction: 3-(Benzylthio)-6-propoxydihydropyridazine

    Substitution: 3-(Benzylthio)-6-(alkoxy)pyridazine

Scientific Research Applications

3-(Benzylthio)-6-propoxypyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.

    Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-6-propoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylthio)pyridazine: Lacks the propoxy group, which may affect its solubility and reactivity.

    3-(Benzylthio)-6-methoxypyridazine: Contains a methoxy group instead of a propoxy group, which may alter its chemical properties and biological activity.

    3-(Benzylthio)-6-ethoxypyridazine: Contains an ethoxy group, which may have different steric and electronic effects compared to the propoxy group.

Uniqueness

3-(Benzylthio)-6-propoxypyridazine is unique due to the presence of both benzylthio and propoxy groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Conclusion

3-(Benzylthio)-6-propoxypyridazine is a versatile compound with significant potential in medicinal chemistry, materials science, and industrial applications. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool for scientific research and development.

Properties

CAS No.

5273-53-0

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

3-benzylsulfanyl-6-propoxypyridazine

InChI

InChI=1S/C14H16N2OS/c1-2-10-17-13-8-9-14(16-15-13)18-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3

InChI Key

JDLJEAFUASREHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

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